1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is a chemical compound with the molecular formula C14H8N2O4S. It is known for its unique structure, which includes two isocyanate groups and a sulfonyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene typically involves the reaction of 3,3’-diaminodiphenyl sulfone with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to handle the toxic and reactive nature of the intermediates .
Analyse Chemischer Reaktionen
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a cross-linking agent in polymerization reactions to form polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and various polymers.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene can be compared with other similar compounds such as:
1,1’-Sulfonylbis(3-isocyanatobenzene): Similar structure but different reactivity and applications.
3,3’-Diisocyanatodiphenyl sulfone: Another compound with isocyanate groups and a sulfonyl group, used in similar applications but with distinct properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability .
Eigenschaften
CAS-Nummer |
47119-84-6 |
---|---|
Molekularformel |
C14H8N2O4S |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1-isocyanato-3-(3-isocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O4S/c17-9-15-11-3-1-5-13(7-11)21(19,20)14-6-2-4-12(8-14)16-10-18/h1-8H |
InChI-Schlüssel |
YLLYHGYVPJDNCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.